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Compound of Interest

Compound Name: N-Ethylbenzenesulfonamide

Cat. No.: B1580914

Disclaimer: Extensive searches of the primary scientific literature and crystallographic
databases did not yield an experimental single-crystal X-ray structure for the specific
compound N-Ethylbenzenesulfonamide. This suggests that its crystal structure has not been
determined or is not publicly available.

In lieu of the requested data, this technical guide presents a comprehensive crystal structure
analysis of a closely related analogue, N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. This
compound shares the core N-ethyl-benzenesulfonamide moiety, with the addition of a benzyl
group on the nitrogen and a methyl group on the phenyl ring. The methodologies and data
presented here serve as a robust and illustrative example of the crystallographic analysis
expected for this class of compounds.

This guide is intended for researchers, scientists, and professionals in drug development,
providing a detailed overview of the crystallographic data, experimental protocols, and
intermolecular interactions of a representative N-substituted benzenesulfonamide.

Crystallographic Data Summary

The crystallographic data for N-Benzyl-N-ethyl-4-methylbenzenesulfonamide has been
determined by single-crystal X-ray diffraction. The key parameters are summarized in the
tables below for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement
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Parameter Value
Empirical Formula C16H1oNO2S
Formula Weight 289.38
Temperature 296 K
Wavelength (Mo Ka) 0.71073 A
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 8.8144 (3) A

b 19.7677 (6) A
C 9.8914 (4) A
a 90°

B 117.689 (1)°

y 90°

Volume 1526.11 (9) A3
Z (Molecules per unit cell) 4

Calculated Density 1.259 Mg/m3
Absorption Coefficient () 0.21 mm~1
F(000) 616

Crystal Size 0.41 x0.25x 0.19 mm

Data Collection

Theta range for data collection 2.510 22.0°
Index ranges -11<h<11,-25<k<24,-11<l<12
Reflections collected 13763
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Independent reflections 3489 [R(int) = 0.036]
Reflections with | > 20(l) 2168

Refinement

Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 3489/0/183

Goodness-of-fit on F2 1.02

Final R indices [l > 20(I)] R1 =0.046, wR2 = 0.125

R indices (all data) R1 =0.046, wR2 = 0.125
Largest diff. peak and hole 0.21 and -0.21 e.A-3

Experimental Protocols

The experimental procedures for the synthesis and crystal structure determination of N-Benzyl-
N-ethyl-4-methylbenzenesulfonamide are detailed below.

Synthesis and Crystallization

A mixture of N-benzyl-4-methylbenzenesulfonamide (0.5 g, 2.02 mmol) and sodium hydride
(0.2 g, 8.333 mmol) in N,N-dimethylformamide (10 ml) was stirred at room temperature for 30
minutes.[1] Following this, ethyl iodide (0.62 ml, 2.02 mmol) was added to the mixture.[1] The
reaction progress was monitored by Thin Layer Chromatography (TLC).[1] Upon completion,
the reaction mixture was poured over crushed ice, leading to the precipitation of the product.[1]
The resulting solid was isolated, washed, and dried.[1] Colorless, block-shaped single crystals
suitable for X-ray diffraction were obtained by recrystallization from a methanol solution.[1]

X-ray Data Collection and Structure Solution

A suitable single crystal was mounted on a Bruker Kappa APEXII CCD diffractometer.[1] Data
were collected at 296 K using graphite-monochromated Mo Ka radiation (A = 0.71073 A).[1]
The data collection was performed using ¢ and w scans.[2] A multi-scan absorption correction
was applied to the data using SADABS.[1]
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The crystal structure was solved by direct methods using SHELXS97 and refined by full-matrix
least-squares on F2 using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically.
The hydrogen atoms on carbon were positioned geometrically and refined using a riding model.

[1]

Molecular and Crystal Structure

In the crystal structure of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide, the dihedral angle
between the two aromatic rings is 84.78 (7)°.[1][2][3] The crystal packing is stabilized by weak
intermolecular C—H---O hydrogen bonds.[1][2][3] These interactions form dimers, which in turn
create a 16-membered ring motif, denoted as R?2(16) in graph-set notation.[1][2][3]

Visualizations

Experimental Workflow for Crystal Structure
Determination
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Caption: Experimental workflow for the synthesis and crystal structure determination.
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Intermolecular Interactions in the Crystal Lattice
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Caption: Visualization of the C-H::-O hydrogen bonding forming a dimeric ring motif.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Crystal Structure Analysis of N-
Ethylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1580914#n-ethylbenzenesulfonamide-crystal-
structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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